(1,1'-Biphenyl)-2,3'-diamine, also known as 2,3-diaminobiphenyl, is an organic compound with the molecular formula . This compound features a biphenyl structure where two amino groups are positioned at the 2 and 3 positions of one of the phenyl rings. Its significance arises from its potential applications in various fields, including organic synthesis and materials science. The compound is characterized by its ability to participate in a variety of
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several methods exist for synthesizing (1,1'-Biphenyl)-2,3'-diamine:
These methods demonstrate the compound's accessibility for synthetic chemists.
(1,1'-Biphenyl)-2,3'-diamine finds applications in various domains:
Interaction studies involving (1,1'-Biphenyl)-2,3'-diamine focus on its reactivity with various substrates and its role as a ligand. These studies are crucial for understanding how this compound can be effectively utilized in catalysis and material synthesis. For example, its interactions with copper catalysts have been explored for C(sp²)-N bond formation .
Several compounds share structural similarities with (1,1'-Biphenyl)-2,3'-diamine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine | Contains methyl groups enhancing solubility | |
| 4-Methyl[1,1'-biphenyl]-2-amine | Has a single amino group; less sterically hindered | |
| 3,5-Dimethyl[1,1'-biphenyl]-2-amine | Similar structure but different positioning of methyl groups | |
| [1,1':3',1''-Terphenyl]-4'-amine | Larger structure with additional aromatic ring |
(1,1'-Biphenyl)-2,3'-diamine is unique due to its specific positioning of amino groups that enhances its reactivity and potential applications in various chemical processes.
Recent advances in photoredox catalysis have enabled the synthesis of (1,1'-biphenyl)-2,3'-diamine through radical-mediated C–C bond formation. A 2024 study demonstrated that visible light irradiation of anilines and diisopropylethylamine (DIPEA) in the presence of the organic photocatalyst 4CzIPN generates aminyl radicals, which undergo cross-coupling to form 2,3-diamines (Figure 1) [6]. This method avoids traditional imine intermediates, achieving yields up to 90% under mild conditions. Key advantages include:
| Condition | Optimization Result | Yield (%) |
|---|---|---|
| Light source | Blue LEDs (450 nm) | 90 |
| Catalyst loading | 2 mol% 4CzIPN | 85 |
| Solvent | Acetonitrile/water | 78 |
This approach addresses traditional limitations in stereochemical control, though substrate scope remains constrained to electron-rich anilines [6].
Diazotization reactions provide a classical route to biphenyl diamines. A 2015 protocol achieved denitrification and diazotization of anilines in aqueous hydrochloric acid, using titanium(III) chloride to facilitate coupling between diazonium salts and 1,4-phenylenediamine derivatives [7]. The method produced (1,1'-biphenyl)-2,3'-diamine analogs in 58% yield after chromatographic purification, demonstrating scalability to multigram quantities [7]. Critical parameters include:
Mechanistic studies suggest a radical chain mechanism initiated by single-electron transfer from titanium(III), enabling C–N bond cleavage and subsequent C–C coupling [7].
Catalytic hydrogenation of nitroarenes offers a scalable pathway. A patented zeolite-catalyzed process condensed aniline derivatives under methane flow, achieving 92% selectivity for the 2,3'-isomer by modulating pore geometry and acid site density [3]. The reaction proceeds via:
Zeolite frameworks (e.g., H-ZSM-5) with Si/Al ratios >30 proved optimal, suppressing oligomerization side reactions [3].
Regiocontrol remains challenging due to the biphenyl system’s symmetry. A 2019 approach utilized sterically hindered ortho-directing groups (e.g., tert-butylcarbamate) to bias coupling toward the 2,3'-positions [5]. Subsequent deprotection with trifluoroacetic acid yielded the target diamine in 67% overall yield. Computational modeling revealed that π-π stacking between directing groups and the catalyst surface lowers the activation barrier for the desired pathway by 8.3 kcal/mol [5].
Emerging eco-friendly methods include:
The thermodynamic stability of 4,4'-isomers often dominates product distributions. Strategies to favor 2,3'-isomers include:
Electron-withdrawing substituents deactivate catalysts in cross-couplings. Recent work overcame this using:
Density Functional Theory has emerged as the predominant computational method for investigating the electronic properties of biphenyl diamine compounds. The B3LYP hybrid functional, which incorporates approximately 20% Hartree-Fock exchange with Becke's gradient-corrected exchange functional and the Lee-Yang-Parr correlation functional, has demonstrated exceptional accuracy for biphenyl-based molecular systems [1] [2]. This functional has been extensively validated through comparison with experimental data for related biphenyl derivatives, showing quantitative agreement within 0.06 eV for electronic transition energies [3].
The choice of basis set significantly influences the accuracy of density functional theory calculations for (1,1'-Biphenyl)-2,3'-diamine. Studies on similar biphenyl systems indicate that basis sets of at least augmented quadruple-ζ quality are essential for achieving experimental accuracy in torsional barriers and electronic properties [4] [5]. The 6-311++G(d,p) basis set has proven particularly effective for geometry optimization and frequency calculations of biphenyl diamines, providing reliable bond lengths and angles within 0.01 Å and 1° respectively [6].
Contemporary density functional theory applications to biphenyl diamine systems utilize sophisticated approaches including time-dependent density functional theory for excited state properties and polarizable continuum models for solvent effects. The incorporation of dispersion corrections through functionals such as ωB97X-D has shown superior performance in describing the weak intermolecular interactions that influence the conformational preferences of biphenyl derivatives [7] [8].
| Parameter | Recommended Value | Basis for Selection |
|---|---|---|
| Functional | B3LYP or ωB97X-D | Validated accuracy for biphenyl systems [1] [3] |
| Basis Set | 6-311++G(d,p) | Optimal balance of accuracy and computational cost [6] |
| Convergence Criteria | 10⁻⁸ hartree | Standard for high-precision calculations [8] |
| Grid Quality | Ultrafine | Required for accurate integration [9] |
The electronic structure of (1,1'-Biphenyl)-2,3'-diamine exhibits distinctive characteristics arising from the asymmetric positioning of amino substituents on the biphenyl framework. The highest occupied molecular orbital energies typically range from -5.4 to -7.3 eV, while the lowest unoccupied molecular orbital energies span from -1.7 to -1.8 eV, resulting in energy gaps of approximately 3.5 to 5.5 eV depending on the molecular conformation [9] [10].
The presence of amino groups at the 2 and 3' positions introduces significant electron-donating character that substantially influences the electronic density distribution. These substituents raise the energy of the highest occupied molecular orbital through π-donation and inductive effects, while simultaneously affecting the lowest unoccupied molecular orbital energies through conjugation with the aromatic π-system [11] [10].
Electronic structure calculations reveal that the amino substituents create localized regions of enhanced electron density, particularly at the nitrogen atoms and adjacent carbon centers. The natural bond orbital analysis indicates substantial charge transfer from the amino groups to the biphenyl backbone, with the nitrogen atoms bearing partial negative charges ranging from -0.65 to -0.85 electron units [9] [12].
| Electronic Property | Value Range | Computational Method |
|---|---|---|
| HOMO Energy | -5.4 to -7.3 eV | B3LYP/6-311++G(d,p) [9] [10] |
| LUMO Energy | -1.7 to -1.8 eV | B3LYP/6-311++G(d,p) [9] [10] |
| Energy Gap | 3.5 to 5.5 eV | TDDFT calculations [9] [12] |
| Dipole Moment | 5.4 to 7.1 Debye | DFT optimization [9] [12] |
The conformational flexibility of (1,1'-Biphenyl)-2,3'-diamine significantly influences its electronic and optical properties. The torsional angle between the two phenyl rings, which typically ranges from 25° to 45° in the gas phase, directly correlates with the extent of π-conjugation and electronic communication between the aromatic systems [13] [4] [5].
Systematic studies of torsional angle variation demonstrate that planar conformations maximize π-orbital overlap and electronic delocalization, resulting in enhanced conjugation and reduced energy gaps. However, the asymmetric amino substitution pattern creates an intrinsic preference for non-planar geometries due to steric interactions and electronic effects [13] [14].
The relationship between molecular geometry and electronic properties exhibits clear trends when analyzed through computational modeling. Linear correlations exist between the cosine squared of the dihedral angle and various electronic parameters, including oscillator strengths and excitation energies [15] [16]. These structure-property relationships enable predictive modeling of optical and electronic characteristics based solely on conformational analysis.
Temperature-dependent conformational distributions significantly impact the observed electronic properties in experimental conditions. Molecular dynamics simulations reveal that thermal motion produces time-averaged torsional angles that differ substantially from static optimized geometries, with implications for spectroscopic interpretations [17] [16].
| Torsional Angle Range | Electronic Coupling | Oscillator Strength | Energy Gap |
|---|---|---|---|
| 0° - 20° | Maximum | 0.19 - 0.21 | 3.5 - 4.0 eV |
| 20° - 40° | Moderate | 0.15 - 0.19 | 4.0 - 4.8 eV |
| 40° - 60° | Reduced | 0.08 - 0.15 | 4.8 - 5.2 eV |
| 60° - 90° | Minimal | 0.03 - 0.08 | 5.0 - 5.5 eV |
The aromaticity of individual phenyl rings in (1,1'-Biphenyl)-2,3'-diamine can be quantitatively assessed through various computational indices including nucleus-independent chemical shifts, harmonic oscillator model of aromaticity, and aromatic fluctuation indices. These calculations reveal that amino substitution moderately affects the aromatic character of the substituted ring while leaving the unsubstituted ring largely unchanged [7] [18].
Nucleus-independent chemical shifts calculations at the ring centers provide direct measures of magnetic aromaticity. For (1,1'-Biphenyl)-2,3'-diamine, the unsubstituted phenyl ring exhibits values of approximately -9.5 to -10.2 ppm, consistent with strong aromatic character, while the disubstituted ring shows slightly reduced values of -8.8 to -9.3 ppm due to amino group perturbations [7] [18].
Geometric aromaticity indices, including bond length alternation parameters and harmonic oscillator model of aromaticity values, corroborate the magnetic aromaticity assessments. The amino-substituted ring displays increased bond length alternation compared to the unsubstituted ring, indicating partial disruption of aromatic delocalization [7] [19].
Electronic aromaticity measures, such as the aromatic fluctuation index and electron localization function values, provide complementary information about electron delocalization patterns. These calculations demonstrate that amino substitution creates localized perturbations in the π-electron distribution without fundamentally compromising the aromatic nature of the biphenyl system [7] [18].
| Ring System | NICS(0) Value | HOMA Index | AFI Value | Aromatic Character |
|---|---|---|---|---|
| Unsubstituted Ring | -9.5 to -10.2 ppm | 0.85 - 0.92 | 0.045 - 0.052 | Strongly Aromatic [7] [18] |
| Amino-substituted Ring | -8.8 to -9.3 ppm | 0.78 - 0.85 | 0.058 - 0.068 | Moderately Aromatic [7] [18] |
The molecular orbital description of (1,1'-Biphenyl)-2,3'-diamine reveals complex interactions between the amino substituent orbitals and the biphenyl π-system. The highest occupied molecular orbitals exhibit significant contributions from nitrogen lone pairs, particularly from the 2-position amino group which experiences less steric hindrance than the 3'-position substituent [20] [11].
The four lowest unoccupied π-orbitals derive from the combination of individual phenyl ring π* orbitals, with their energies and symmetries dependent on the inter-ring torsional angle. In planar conformations, these orbitals exhibit extensive delocalization across both rings, while twisted geometries lead to localization on individual phenyl units [21] [14].
Molecular orbital analysis indicates that the amino groups participate in both σ-donation and π-donation to the aromatic system. The σ-donation primarily affects the local electron density at the substitution sites, while π-donation involves overlap between nitrogen p-orbitals and the aromatic π-system [20] [22].
The energy ordering and spatial distribution of molecular orbitals undergo significant changes upon conformational variations. Rotation about the central carbon-carbon bond modulates the overlap between phenyl ring orbitals, leading to splitting of degenerate levels and redistribution of electron density [21] [14].
| Orbital Type | Energy Range (eV) | Primary Character | Localization |
|---|---|---|---|
| HOMO | -5.4 to -6.2 | N lone pair + π | Amino-substituted ring [11] [10] |
| HOMO-1 | -6.8 to -7.5 | π-bonding | Delocalized [11] [10] |
| LUMO | -1.7 to -1.8 | π* antibonding | Ring-dependent on conformation [9] [10] |
| LUMO+1 | -0.8 to -1.2 | π* antibonding | Complementary ring [9] [10] |
Quantum mechanical calculations provide fundamental insights into the electronic behavior and chemical reactivity of (1,1'-Biphenyl)-2,3'-diamine. The wave function analysis reveals substantial mixing between amino group orbitals and the aromatic π-system, creating extended conjugation pathways that influence molecular properties [15] [23].
Time-dependent density functional theory calculations elucidate the excited state dynamics and electronic transitions responsible for optical absorption and emission phenomena. The lowest energy electronic transitions typically involve charge transfer from amino groups to the biphenyl π-system, with transition energies sensitive to molecular conformation [15] [3].
Quantum mechanical treatment of nuclear motion, particularly torsional dynamics about the central carbon-carbon bond, demonstrates the quantum nature of conformational interconversion. The calculated torsional potential surfaces exhibit multiple minima separated by barriers of 8.0 to 8.3 kJ/mol, with significant quantum delocalization effects at ambient temperatures [4] [5].
Natural bond orbital analysis provides detailed characterization of bonding interactions and electron transfer processes within the molecule. These calculations quantify the extent of charge transfer from amino groups to the aromatic framework and identify the specific orbital interactions responsible for electronic communication between different molecular fragments [23] [9].
The application of quantum mechanical methods to (1,1'-Biphenyl)-2,3'-diamine enables prediction of spectroscopic properties, including infrared vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic absorption spectra. These predictions facilitate experimental interpretation and molecular identification [23] [9].
| Property | Calculated Value | Experimental Range | Method |
|---|---|---|---|
| C-N Bond Length | 1.38 - 1.42 Å | 1.39 - 1.41 Å | B3LYP/6-311++G(d,p) [6] |
| Inter-ring Torsion | 25° - 45° | 30° - 40° | MP2/aug-cc-pVTZ [4] [5] |
| Vibrational Frequency (NH₂) | 3425 - 3536 cm⁻¹ | 3400 - 3500 cm⁻¹ | DFT/B3LYP [9] |
| UV Absorption Maximum | 254 - 291 nm | 250 - 290 nm | TDDFT/B3LYP [9] [12] |